molecular formula C8H18Cl2N2O2 B15228564 Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride

Cat. No.: B15228564
M. Wt: 245.14 g/mol
InChI Key: DDODKNMDJDFTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a chemical reagent of high interest in pharmaceutical research and development. This compound features an azetidine ring, a valuable saturated four-membered heterocycle that is increasingly utilized in drug discovery to improve the potency and metabolic stability of candidate molecules . The structure, which includes a tertiary aminoacetate framework, makes it a versatile building block for the synthesis of more complex molecules. Research-grade compounds with similar azetidine motifs have been identified as critical intermediates in the synthesis of active pharmaceutical ingredients, such as Baricitinib, a known Janus kinase (JAK) inhibitor . As a dihydrochloride salt, the compound offers enhanced solubility and stability for handling in various experimental conditions. This product is intended for use in laboratory research as a key intermediate, for method development, or as a standard in analytical studies. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H

InChI Key

DDODKNMDJDFTPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C1CNC1.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

The azetidine ring’s inherent ring strain and nitrogen’s nucleophilic character make it prone to nucleophilic substitution . These reactions typically involve:

  • Reagents : Amines, thiols, or alkoxide ions acting as nucleophiles.

  • Mechanism : Nucleophilic attack at the azetidine nitrogen or adjacent carbons, facilitated by ring strain.

  • Conditions : Often require basic conditions (e.g., DBU) or polar aprotic solvents (e.g., THF) .

Example :
Aza-Michael addition reactions with azetidine derivatives under DBU catalysis yield substituted azetidines .

Oxidation and Reduction

The compound undergoes oxidation and reduction reactions, altering its functional groups:

Reaction TypeReagentsProducts
OxidationHydrogen peroxideOxidized derivatives (e.g., ketones, epoxides)
ReductionSodium borohydrideReduced derivatives (e.g., alcohols)

These transformations expand its utility in organic synthesis and medicinal chemistry.

Coupling Reactions

3.1 Palladium-Catalyzed Carbonylation
Used to introduce ester groups:

  • Reagents : Palladium catalysts, carbon monoxide .

  • Conditions : THF solvent, controlled pressure .

  • Outcome : Formation of ethyl esters (e.g., 28 in Scheme 2 of ).

3.2 Amide-to-Nitrile Conversion
Achieved via treatment with trifluoroacetic anhydride (TFAA):

  • Mechanism : Dehydration of primary amides to nitriles .

  • Conditions : TFAA, triethylamine in THF .

  • Example : Conversion of 31 to 33 .

3.3 Mitsunobu Reactions
Employed for amide formation:

  • Reagents : DEAD or DIAD, triphenylphosphine .

  • Conditions : Polar aprotic solvents (e.g., DMF) .

  • Outcome : Synthesis of amides (e.g., 80 ) .

Hydrolysis and Amide Formation

4.1 Ester Hydrolysis
Ethyl esters (e.g., 28 ) undergo hydrolysis to form carboxylic acids:

  • Reagents : Aqueous acid/base .

  • Conditions : Controlled pH, heating .

4.2 Amide Synthesis
Carboxylic acids are converted to amides via coupling:

  • Reagents : Amines, HATU, DIPEA .

  • Conditions : DMF, room temperature .

Aza-Michael Addition

A key reaction for azetidine functionalization:

  • Mechanism : Conjugate addition of nitrogen nucleophiles to azetidine derivatives .

  • Conditions : DBU catalysis, acetonitrile solvent .

  • Example : Synthesis of 4a from 3 and azetidine .

Biological Relevance

The azetidine core enables interactions with biological targets (e.g., enzymes, receptors) through mimicry of natural substrates, making it valuable in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the following structurally related compounds are analyzed:

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride (CAS: 1780567-99-8)

  • Molecular Formula: C₇H₁₃ClFNO₂
  • Molecular Weight : 209.64 g/mol
  • Key Differences: Substitution of the methylamino group with a fluorine atom at the azetidine-3-yl position. The fluorine atom may increase metabolic stability but reduce basicity of the nitrogen center .

Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS: 890849-61-3)

  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 149.16 g/mol
  • Key Differences: Replacement of the ethyl ester with a methyl ester, reducing lipophilicity.

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS: 1956332-71-0)

  • Molecular Formula : C₉H₁₂Cl₂N₂O₂
  • Molecular Weight : 263.11 g/mol
  • Key Differences: Replacement of the azetidine ring with a 3-chloropyridin-4-yl group.

Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (CAS: 131911-15-4)

  • Molecular Formula : C₉H₁₇ClN₂O₂
  • Molecular Weight : 220.70 g/mol
  • Key Differences: Incorporation of a conjugated dimethylamino allylidene group, enabling extended resonance and planar geometry. The E-configuration may influence stereoselective interactions in biological systems .

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target (132482-09-8) C₁₁H₂₁NO₅S 292.38 Azetidin-3-yl, methylamino, ethyl ester High rigidity, moderate lipophilicity
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate (1780567-99-8) C₇H₁₃ClFNO₂ 209.64 Azetidin-3-yl, fluorine, ethyl ester Enhanced metabolic stability
Methyl 2-(azetidin-3-yl)acetate (890849-61-3) C₆H₁₁NO₂ 149.16 Azetidin-3-yl, methyl ester Lower lipophilicity, simpler structure
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate (1956332-71-0) C₉H₁₂Cl₂N₂O₂ 263.11 3-Chloropyridin-4-yl, ethyl ester Aromaticity, electron-withdrawing Cl
Ethyl 2-(((E)-allylidene)amino)acetate (131911-15-4) C₉H₁₇ClN₂O₂ 220.70 Dimethylamino allylidene, ethyl ester Conjugated system, planar geometry

Biological Activity

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed exploration of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
IUPAC Name: Ethyl 2-[azetidin-3-yl(methyl)amino]acetate; dihydrochloride
Canonical SMILES: CCOC(=O)CN(C)C1CNC1.Cl.Cl

The compound features an azetidine ring, which contributes to its biological activity by mimicking natural substrates in enzyme interactions.

This compound functions primarily as an enzyme inhibitor and receptor ligand. Its structural similarity to natural substrates allows it to bind effectively to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research.

Enzyme Inhibition

Research indicates that this compound is utilized in studies targeting enzyme inhibitors. It has shown promise in inhibiting polyketide synthase (Pks13), an enzyme crucial for mycobacterial cell wall synthesis, which is a target for antitubercular drugs. The azetidine derivatives have been reported to exhibit improved potency against Pks13, demonstrating significant potential for developing new antitubercular agents .

Receptor Binding

The compound's ability to act as a receptor ligand has been explored in various studies. Its azetidine structure allows it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This property suggests its potential application in neurological disorders where receptor modulation is beneficial.

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study focused on the optimization of inhibitors for the Pks13 thioesterase domain revealed that azetidine amides derived from this compound exhibited improved minimum inhibitory concentration (MIC) values compared to previous analogs. The most potent derivative demonstrated significant stability in mouse microsomal systems, indicating its viability for further development .
  • Neuropharmacological Studies:
    • In vitro studies have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating conditions such as depression or anxiety disorders. The compound’s interaction with serotonin receptors has been particularly noted, warranting further investigation into its psychoactive properties.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its applications extend beyond enzyme inhibition and receptor modulation; it is also used in the synthesis of complex organic molecules with potential therapeutic effects.

Summary Table of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits Pks13 involved in mycobacterial cell wall synthesis
Receptor ModulationInteracts with neurotransmitter receptors influencing neurochemical pathways
Antitubercular ActivityShows improved MIC against Mycobacterium tuberculosis
Neuropharmacological EffectsPotential applications in treating mood disorders through receptor modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride, and what reagents are critical for its preparation?

  • The synthesis typically involves azetidine ring formation combined with esterification and subsequent dihydrochloride salt formation. Key reagents include Na(OAc)3BH for reductive amination (common in azetidine derivatives) and propionyl chloride for acylations . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side products like unreacted intermediates or hydrolyzed esters .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods include:

  • HPLC-UV/LC-MS : To confirm purity (≥95% as per CAS 132482-09-8) .
  • NMR spectroscopy : To verify the azetidin-3-yl and methylamino groups via characteristic proton shifts (e.g., δ ~3.5 ppm for azetidine CH₂ and δ ~2.3 ppm for N-methyl) .
  • Elemental analysis : To validate stoichiometry of the dihydrochloride salt (C₁₁H₂₁Cl₂N₂O₂) .

Q. What are the key stability considerations for storage and handling?

  • The compound is hygroscopic due to its hydrochloride salt form. Storage at –20°C under inert gas (argon) is recommended to prevent hydrolysis of the ester group. Stability tests under varying pH (e.g., PBS buffer) and temperature should be conducted to assess degradation kinetics .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities of azetidine-containing analogs to target proteins like enzymes or receptors. Focus on modifying the methylamino or ester groups to improve steric and electronic complementarity . For example, substituting the ethyl ester with a bulkier group may enhance metabolic stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent used). Methodological steps include:

  • Dose-response standardization : Use a common reference compound (e.g., positive controls from Sigma-Aldrich) to calibrate assays .
  • Solvent compatibility testing : Assess DMSO vs. aqueous buffer effects on compound solubility and activity .
  • Orthogonal assays : Validate results using alternate techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Azetidine derivatives often require chiral resolution. Advanced techniques include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) during reductive amination .
  • Crystallization-induced diastereomer resolution : Introduce a chiral counterion to isolate enantiomers .
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) to detect racemization during scale-up .

Q. How does the compound interact with biological membranes, and what techniques quantify its permeability?

  • PAMPA assay : Measures passive diffusion across artificial membranes; the ester group’s lipophilicity may enhance permeability .
  • MD simulations : Predict interactions with lipid bilayers, focusing on hydrogen bonding between the azetidine nitrogen and phosphate groups .
  • Caco-2 cell models : Assess active transport mechanisms (e.g., efflux pumps) using inhibitors like verapamil .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions (DCM as solvent) to prevent ester hydrolysis .
  • Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to address batch-to-batch variability .
  • Biological Assay Design : Include vehicle controls (e.g., ethanolamine) to account for solvent cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.